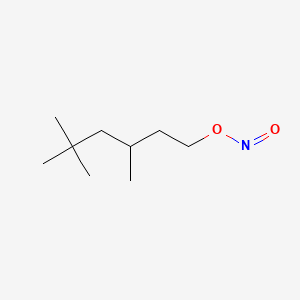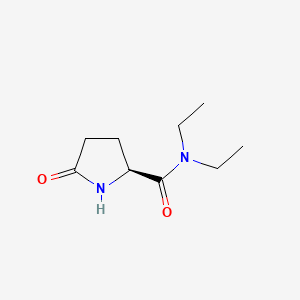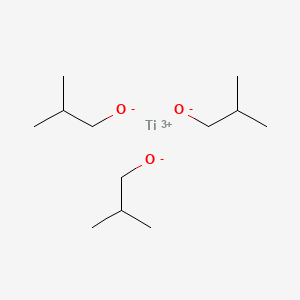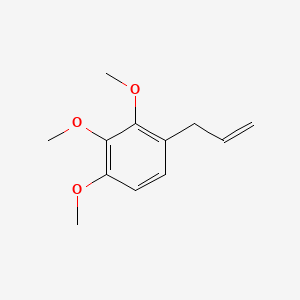
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound that belongs to the family of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications such as foams, coatings, adhesives, and elastomers. This particular compound features a cyclohexyl group and a tolyl group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 5-((2-Aminocyclohexyl)methyl)-o-toluidine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{5-((2-Aminocyclohexyl)methyl)-o-toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and the stoichiometry of the reactants. Safety measures are paramount due to the hazardous nature of phosgene.
化学反应分析
Types of Reactions
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the isocyanate group.
Polymerization: Can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Catalysts: Often, catalysts such as dibutyltin dilaurate are used to accelerate the reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
科学研究应用
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:
Material Science: Used in the synthesis of advanced polyurethane materials with specific mechanical properties.
Bioconjugation: Employed in the modification of biomolecules for the development of drug delivery systems.
Surface Coatings: Utilized in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.
Adhesives: Integral in the production of strong adhesives used in various industrial applications.
作用机制
The mechanism of action of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate primarily involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas. The molecular targets are typically hydroxyl and amine groups present in the reactants. The pathways involved include nucleophilic addition and substitution reactions.
相似化合物的比较
Similar Compounds
Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams.
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.
Hexamethylene Diisocyanate (HDI): Utilized in the production of coatings and adhesives.
Uniqueness
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific structure, which combines a cyclohexyl group and a tolyl group. This structural combination imparts distinct reactivity and properties, making it suitable for specialized applications in material science and bioconjugation.
属性
CAS 编号 |
94166-78-6 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC 名称 |
2-isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h6-7,9,14-15H,2-5,8H2,1H3 |
InChI 键 |
FMDRDYRSPCQUOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC2CCCCC2N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


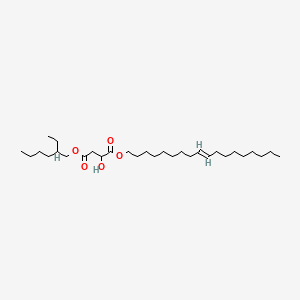

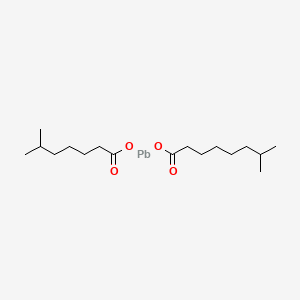
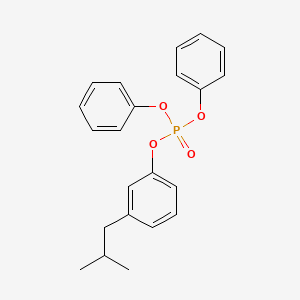
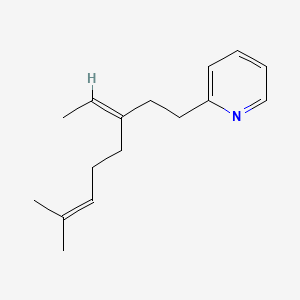
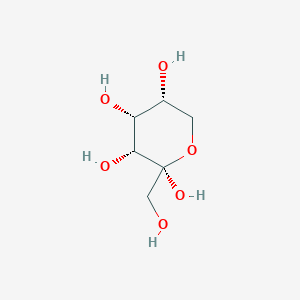
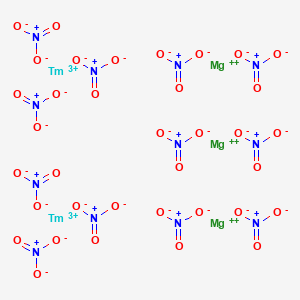
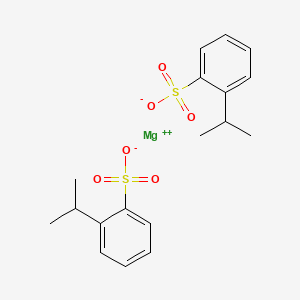
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
